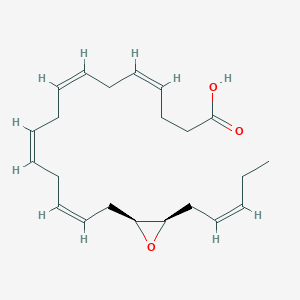

(+/-)16(17)-EpDPA

Beschreibung

Contextualizing Polyunsaturated Fatty Acid Metabolism and Oxylipin Formation

Polyunsaturated fatty acids (PUFAs) are essential components of cellular membranes and serve as precursors to a vast array of signaling molecules known as oxylipins. nih.govualberta.ca These fatty acids, characterized by the presence of multiple double bonds in their long carbon chains, are broadly classified into omega-6 (n-6) and omega-3 (n-3) families based on the position of the first double bond from the methyl end of the molecule. nih.gov Key dietary PUFAs include the n-6 linoleic acid (LA) and arachidonic acid (AA), and the n-3 α-linolenic acid (ALA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). ualberta.ca

The formation of oxylipins begins with the release of PUFAs from the sn-2 position of membrane phospholipids, a reaction catalyzed by the phospholipase A2 (cPLA2) enzyme family. mdpi.com Once liberated, these free PUFAs are metabolized through one of three primary enzymatic pathways:

Cyclooxygenase (COX) Pathway: This pathway converts PUFAs into prostanoids, which include prostaglandins, prostacyclins, and thromboxanes. These molecules are key mediators in processes like inflammation and platelet aggregation. nih.govmdpi.com

Lipoxygenase (LOX) Pathway: LOX enzymes introduce oxygen into PUFAs to produce hydroperoxy fatty acids, which are then converted into a variety of bioactive molecules, including leukotrienes, lipoxins, resolvins, and protectins. nih.govmdpi.com These compounds play critical roles in initiating and resolving inflammation. nih.govmdpi.com

Cytochrome P450 (CYP) Pathway: This pathway involves CYP monooxygenase enzymes that metabolize PUFAs into either hydroxylated fatty acids (hydroxy-PUFAs) or epoxidized fatty acids (epoxy-PUFAs). mdpi.comnih.gov

Generally, oxylipins derived from n-6 PUFAs, such as arachidonic acid, are considered to be pro-inflammatory, while those derived from n-3 PUFAs, like EPA and DHA, tend to have anti-inflammatory and pro-resolving properties. mdpi.commdpi.com The balance between these opposing families of signaling molecules is crucial for maintaining tissue homeostasis. ualberta.ca

| Pathway | Key Enzymes | Primary Precursor PUFAs | Resulting Oxylipin Classes |

|---|---|---|---|

| Cyclooxygenase (COX) | COX-1, COX-2 | Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA) | Prostaglandins, Thromboxanes, Prostacyclins |

| Lipoxygenase (LOX) | 5-LOX, 12-LOX, 15-LOX | Arachidonic Acid (AA), EPA, Docosahexaenoic Acid (DHA) | Leukotrienes, Lipoxins, Resolvins, Protectins |

| Cytochrome P450 (CYP) | CYP Epoxygenases (e.g., CYP2C, CYP2J) | AA, EPA, DHA, Linoleic Acid (LA) | Epoxy-fatty acids (e.g., EETs, EpETEs, EpDPEs), Hydroxy-fatty acids (e.g., HETEs) |

Overview of Epoxyeicosanoid Derivatives, including Docosapentaenoic Acid Homologs

The cytochrome P450 (CYP) epoxygenase pathway is a critical route for the metabolism of long-chain PUFAs, leading to the formation of epoxy-fatty acids, also known as epoxyeicosanoids when derived from 20-carbon PUFAs. nih.gov These lipid mediators are involved in a wide range of physiological processes, including the regulation of vascular tone, inflammation, and pain signaling. nih.govnih.gov

The specific epoxides produced depend on the parent PUFA substrate:

Arachidonic Acid (AA) is metabolized to epoxyeicosatrienoic acids (EETs). nih.gov

Eicosapentaenoic Acid (EPA) is converted into epoxyeicosatetraenoic acids (EpETEs or EEQs). nih.govresearchgate.net

Docosahexaenoic Acid (DHA) is oxidized to form epoxydocosapentaenoic acids (EpDPEs or EDPs). nih.govresearchgate.net

Docosapentaenoic acid (DPA), a 22-carbon PUFA, also serves as a substrate for CYP epoxygenases. n-3 DPA is a naturally occurring intermediate in the metabolic conversion of EPA to DHA. nih.gov The metabolism of DPA by CYP enzymes results in the formation of epoxydocosatetraenoic acids, abbreviated as EpDPA. These molecules are the DPA homologs of the more extensively studied EETs and EpDPEs. Like other n-3 derived epoxides, DPA epoxides are recognized as bioactive lipids. nih.gov For instance, DPA-derived specialized pro-resolving mediators, which can be formed through pathways involving epoxidation, have been shown to play roles in regulating inflammation and macrophage responses. frontiersin.orgresearchgate.net

These epoxy-fatty acids are typically short-lived in vivo as they are rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, and often less biologically active, diols. ualberta.canih.gov For example, EpDPAs would be converted to dihydroxydocosatetraenoic acids (DiHDPTAs).

Naming Convention and Isomeric Considerations of (+/-)16(17)-EpDPA

The nomenclature of epoxy-fatty acids provides specific information about their chemical structure. For the compound (±)16(17)-EpDPA :

(±) or (+/-): This prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers (mirror-image isomers) that are not superimposable. This is common for chemically synthesized standards.

16(17): These numbers specify the location of the epoxide ring. It signifies that an oxygen atom has been added across the double bond that was originally between carbons 16 and 17 of the docosapentaenoic acid backbone.

EpDPA: This is an abbreviation for Epoxydocosapentaenoic Acid .

The formal chemical name for this compound is rel-(16S,17R)-epoxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid. caymanchem.com This name provides further stereochemical detail:

rel-(16S,17R): The "rel" (relative) notation indicates the stereochemistry of one enantiomer. The "S" and "R" designations at carbons 16 and 17 describe the three-dimensional arrangement of the atoms forming the epoxide ring, according to the Cahn-Ingold-Prelog priority rules. Since the compound is a racemic mixture (±), it contains both the (16S,17R) and the (16R,17S) enantiomers.

Z: This letter preceding the numbers of the remaining double bonds (4, 7, 10, 13, 19) indicates that the configuration around these double bonds is cis.

Therefore, (±)16(17)-EpDPA is a specific regioisomer (referring to the 16,17-position) and a stereoisomeric mixture (racemic) of an epoxide derived from docosapentaenoic acid.

| Attribute | Description |

|---|---|

| Systematic Name | rel-(16S,17R)-epoxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid caymanchem.com |

| Common Synonyms | (±)16,17-epoxy Docosapentaenoic Acid, (±)16,17-EpDPE, (±)16,17 EDP caymanchem.com |

| Molecular Formula | C₂₂H₃₂O₃ caymanchem.com |

| Parent Fatty Acid | Docosapentaenoic Acid (DPA) |

| Isomeric Nature | A racemic mixture of the (16S,17R) and (16R,17S) enantiomers. It is a regioisomer where the epoxide is at the C16-C17 position. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H32O3 |

|---|---|

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

(4Z,7Z,10Z,13Z)-15-[(2S,3R)-3-[(Z)-pent-2-enyl]oxiran-2-yl]pentadeca-4,7,10,13-tetraenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1 |

InChI-Schlüssel |

BCTXZWCPBLWCRV-QCAYAECISA-N |

Isomerische SMILES |

CC/C=C\C[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O |

Kanonische SMILES |

CCC=CCC1C(O1)CC=CCC=CCC=CCC=CCCC(=O)O |

Herkunft des Produkts |

United States |

Biosynthesis and Endogenous Formation of +/ 16 17 Epdpa

Precursor Fatty Acids and Metabolic Pathways

The biosynthesis of epoxydocosapentaenoic acids is intrinsically linked to the availability and metabolism of specific polyunsaturated fatty acids (PUFAs).

Docosahexaenoic acid (DHA), a 22-carbon omega-3 fatty acid with six cis double bonds (22:6n-3), serves as the direct precursor for the formation of epoxydocosapentaenoic acids wikipedia.orgwikipedia.orgresearchgate.net. DHA possesses double bonds at the 4, 7, 10, 13, 16, and 19 positions along its carbon chain. The enzymatic epoxidation process targets these double bonds, converting them into epoxide rings. Specifically, the 16,17-double bond of DHA is a site for epoxidation, leading to the formation of 16,17-epoxydocosapentaenoic acid (16,17-EDP) wikipedia.orgnih.gov. The designation "(+/-)16(17)-EpDPA" signifies the production of both enantiomers (R and S) at the 16 and 17 carbon positions during this epoxidation process wikipedia.org.

Epoxy fatty acids (EpFAs) constitute a broader family of lipid mediators generated from various PUFAs through the action of cytochrome P450 (CYP) epoxygenases nih.govwikipedia.org. These include epoxyeicosatrienoic acids (EETs) derived from arachidonic acid (AA), epoxyeicosatetraenoic acids (EEQs) from eicosapentaenoic acid (EPA), and epoxydocosapentaenoic acids (EDPs) from DHA wikipedia.orgresearchgate.netnih.gov. EDPs, such as 16,17-EDP, are recognized as omega-3 derived EpFAs and are thought to contribute significantly to the beneficial physiological effects associated with omega-3 fatty acid consumption wikipedia.orgpnas.orgnih.gov. In contrast to some omega-6 derived EpFAs like EETs, which can promote angiogenesis and inflammation, EDPs are generally associated with anti-angiogenic and anti-inflammatory properties pnas.orgnih.gov.

Enzymatic Synthesis Mechanisms

The transformation of DHA into its epoxidized forms is primarily mediated by the cytochrome P450 (CYP) enzyme superfamily.

Cytochrome P450 enzymes are a diverse group of heme-containing monooxygenases that play critical roles in the metabolism of both endogenous and exogenous compounds wikipedia.orgfrontiersin.orgoncotarget.com. When acting as epoxygenases, specific CYP isoforms catalyze the insertion of an oxygen atom into a carbon-carbon double bond of PUFAs, thereby creating an epoxide ring. This enzymatic activity is the fundamental mechanism by which DHA is converted into various EDP regioisomers, including this compound wikipedia.orgnih.govwikipedia.org.

Several CYP isoforms have been identified as significant contributors to the epoxidation of DHA, with varying degrees of regioselectivity and substrate preference.

CYP2C Isoforms: Members of the CYP2C subfamily, including CYP2C8 , CYP2C9 , and CYP2C19 , are known to metabolize DHA into EDPs wikipedia.orgnih.govmdpi.comif-pan.krakow.pl. CYP2C8, for instance, metabolizes DHA to produce various EDP regioisomers, with 19,20-EDP being a major product, but it also contributes to the formation of 16,17-EDP mdpi.comif-pan.krakow.pl. These isoforms generally show a preference for epoxidizing the omega-3 double bonds of DHA mdpi.comif-pan.krakow.pl. CYP2C9 is also noted as a significant producer of EDPs from DHA wikipedia.orgwikipedia.org. CYP2C19 metabolizes DHA to 7,8-EDP, 10,11-EDP, and 19,20-EDP isomers wikipedia.org.

CYP2J2: This isoform is also a key player in DHA metabolism, often exhibiting higher catalytic activity towards DHA compared to arachidonic acid wikipedia.orgmdpi.com. CYP2J2 demonstrates high regioselectivity for omega-3 PUFAs, preferentially generating terminal omega-3 PUFA epoxides, and contributes to EDP formation wikipedia.orgmdpi.com.

CYP4F Isoforms: While CYP4A and CYP4F subfamilies are often associated with hydroxylation of fatty acids, CYP4F8 and CYP4F12 have also been implicated in the metabolism of DHA, specifically by epoxidizing the omega-3 double bond, thereby contributing to EDP production mdpi.comif-pan.krakow.pl.

Stereochemical Outcome: The epoxidation of the 16,17-double bond of DHA by CYP enzymes yields both the 16R,17S-EDP and 16S,17R-EDP enantiomers, resulting in the racemic mixture referred to as (+/-)16(17)-EDP wikipedia.org. Some CYP2C isoforms and CYP2J2 are noted for their high stereoselectivity in producing specific enantiomers mdpi.com.

| CYP Isoform | Primary Role in DHA Metabolism | Mentioned Production of 16,17-EDP | Notes on Regio/Stereoselectivity |

| CYP2C8 | Epoxidation of DHA | Yes | Preferentially ω-3, but also other positions; produces 19,20-EDP as major. |

| CYP2C9 | Epoxidation of DHA | Implied via general EDP production | Major producer of EETs from AA; also metabolizes DHA to EDPs. |

| CYP2C19 | Epoxidation of DHA | Implied via general EDP production | Metabolizes DHA to 7,8-, 10,11-, and 19,20-EDP isomers. |

| CYP2J2 | Epoxidation of DHA | Yes | High regioselectivity for ω-3 PUFAs; favors terminal epoxides; high stereoselectivity. |

| CYP4F8 | Epoxidation of DHA | Yes | Metabolizes DHA by epoxidation of ω-3 double bond. |

| CYP4F12 | Epoxidation of DHA | Yes | Metabolizes DHA by epoxidation of ω-3 double bond. |

Cellular and Tissue Distribution of Biosynthetic Machinery

The enzymes responsible for the synthesis of this compound, namely CYP epoxygenases and the soluble epoxide hydrolase (sEH) which metabolizes them, are widely distributed across various tissues and cell types within the human body wikipedia.orgfrontiersin.orgresearchgate.nettandfonline.com. This broad distribution underscores the systemic importance of these lipid mediators.

Key Tissues: The machinery for EpDPA biosynthesis is found in the liver , kidney , heart , lung , pancreas , intestine , blood vessels (including endothelial and smooth muscle cells), brain , and blood leukocytes wikipedia.orgwikipedia.orgfrontiersin.orgfrontiersin.orgresearchgate.nettandfonline.com.

Specific Isoform Expression: CYP2C9 and sEH exhibit similar tissue-specific expression patterns, indicating coordinated activity in the metabolic pathways researchgate.net. CYP2C8 and CYP2J2 are also widely distributed, with CYP2J2 showing significant expression in the heart, kidneys, pancreas, lung, and brain wikipedia.orgresearchgate.net. Furthermore, CYP epoxygenases are detected early in human prenatal development, appearing in the intestines, liver, and kidney as early as the 5th to 7th week of development tandfonline.com.

The presence of these enzymes across diverse tissues suggests that this compound can be synthesized and exert its functions locally in numerous physiological contexts.

Compound List:

this compound: (+/-)16(17)-Epoxydocosapentaenoic acid

DHA: Docosahexaenoic acid

EPA: Eicosapentaenoic acid

AA: Arachidonic acid

EpFAs: Epoxy fatty acids

EDPs: Epoxydocosapentaenoic acids

EEQs: Epoxyeicosatetraenoic acids

EETs: Epoxyeicosatrienoic acids

CYP: Cytochrome P450

sEH: Soluble epoxide hydrolase

Metabolic Fate and Catabolism of +/ 16 17 Epdpa

Enzymatic Hydrolysis by Soluble Epoxide Hydrolase (sEH)

The principal route for the catabolism of (+/-)16(17)-EpDPA involves enzymatic hydrolysis mediated by soluble epoxide hydrolase (sEH). This enzyme is ubiquitously expressed in various tissues and plays a key role in the metabolism of epoxy fatty acids. researchgate.net The sEH catalyzes the conversion of the epoxide group in this compound to a vicinal diol, a process that is generally considered a deactivation step. nih.gov

The hydrolysis of EDPs, including the 16,17-regioisomer, is a rapid process, which contributes to their nature as short-lived signaling molecules that act locally as autocrine and paracrine mediators. nih.gov The efficiency of sEH-mediated hydrolysis can vary among different EDP regioisomers. Generally, sEH shows a preference for epoxides located further from the carboxyl group. For instance, within the epoxyeicosatrienoic acids (EETs) derived from arachidonic acid, the 14,15-EET is a preferred substrate for sEH. A similar trend is observed for EDPs, suggesting that 19,20-EpDPA is likely hydrolyzed more rapidly than 16,17-EpDPA, although specific kinetic data for each regioisomer are not always available.

The product of this enzymatic reaction is the corresponding dihydroxylated metabolite, 16,17-dihydroxydocosapentaenoic acid (16,17-diHDoPE). nih.gov

Formation of Dihydroxylated Metabolites

The enzymatic action of sEH on this compound results in the formation of 16,17-dihydroxydocosapentaenoic acid (16,17-diHDoPE). This conversion involves the addition of a water molecule across the epoxide ring, leading to the formation of two adjacent hydroxyl groups. nih.gov Given that the substrate is a racemic mixture of enantiomers, the resulting product will also be a mixture of corresponding diol enantiomers.

The hydrolysis of other EpDPA regioisomers by sEH leads to a series of corresponding diHDoPEs. The biological activities of these diol metabolites are generally attenuated compared to their parent epoxides. While specific comparative studies on the bioactivity of all diHDoPE regioisomers are limited, the general consensus is that the diols are less potent in eliciting the beneficial effects associated with EDPs, such as vasodilation and anti-inflammatory actions.

| EpDPA Regioisomer | Primary Metabolite (via sEH) | General Bioactivity Comparison |

|---|---|---|

| 19,20-EpDPA | 19,20-diHDoPE | Epoxide is a potent anti-inflammatory and anti-angiogenic agent; the diol is significantly less active. nih.gov |

| 16,17-EpDPA | 16,17-diHDoPE | Epoxide exhibits anti-inflammatory and anti-angiogenic properties; the diol is considered less active. nih.gov |

| 13,14-EpDPA | 13,14-diHDoPE | Epoxide has vasodilatory effects; the diol is less potent. |

| 10,11-EpDPA | 10,11-diHDoPE | Epoxide contributes to cardiovascular effects; the diol is less active. |

| 7,8-EpDPA | 7,8-diHDoPE | Epoxide has biological activities; the diol is less potent. |

Influence of Metabolic Transformation on Bioactivity

The metabolic conversion of this compound to 16,17-diHDoPE has a profound impact on its biological activity. In general, the epoxide form is considered the more active signaling molecule. For instance, EDPs have been shown to possess potent anti-inflammatory, vasodilatory, and anti-angiogenic properties. nih.gov In contrast, their corresponding diol metabolites are significantly less active or, in some cases, inactive. nih.gov

This reduction in bioactivity upon hydrolysis to the diol is a key mechanism for regulating the signaling actions of EDPs. The rapid conversion by sEH ensures that the potent effects of these lipid mediators are spatially and temporally controlled. Inhibition of sEH has been explored as a therapeutic strategy to prolong the half-life of EDPs and enhance their beneficial effects. nih.gov

Alternative Catabolic Pathways

While enzymatic hydrolysis by sEH is the predominant metabolic pathway for this compound, other catabolic routes may also contribute to its biotransformation, although they are generally considered to be of minor importance.

Biological Roles and Mechanisms of Action in Preclinical and in Vitro Models

Modulation of Cellular Signaling Pathways

(+/-)16(17)-EpDPA and related EpFAs are known to influence a variety of intracellular signaling cascades that govern cellular responses. Their effects are often mediated through direct interaction with signaling proteins or via receptor-based mechanisms.

The Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Evidence suggests that EpFAs, including this compound, can modulate this pathway. In a preclinical rat model of post-status epilepticus, administration of an inhibitor of soluble epoxide hydrolase (sEH), the enzyme that degrades EpFAs, led to a significant increase in the hippocampal levels of several EpFAs, including 16(17)-EpDPA. researchgate.netresearchgate.net This elevation of EpFAs was directly correlated with a significant increase in the ratio of phosphorylated ERK1/2 to total ERK1/2, indicating an activation of the ERK pathway. researchgate.netresearchgate.net These findings suggest that by increasing the bioavailability of compounds like 16(17)-EpDPA, the ERK1/2 signaling cascade can be positively modulated. researchgate.net

The biological activities of this compound are also mediated through interactions with various cellular receptors.

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism and inflammation. nih.gov The broader class of EpFAs may exert their effects by acting as ligands for PPARα and PPARγ. louisville.edunih.gov For instance, the related EPA-derived epoxide, 17,18-EpEET, has been shown to exert anti-inflammatory effects through PPARγ. louisville.edu While direct binding studies for 16(17)-EpDPA are limited, it is plausible that it shares the ability of other EpFAs to interact with and activate PPARs, thereby influencing gene transcription related to inflammation and metabolism. nih.gov

Hepatocyte Nuclear Factors (HNF4α): PUFAs and their metabolites are known to bind to and activate nuclear receptors like HNF4α, which are involved in regulating metabolism and inflammation. nih.gov However, specific research directly demonstrating the interaction between this compound and HNF4α has not yet been detailed.

G-Protein Coupled Receptors (GPCRs): EpFAs are recognized as signaling molecules that can activate GPCRs. nih.gov A regioisomer of 16(17)-EpDPA, 19(20)-EpDPA, has been shown to activate the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, an ion channel involved in pain and inflammation that is often modulated by GPCR signaling. nih.gov This finding suggests that docosapentaenoic acid epoxides can interact with specific receptor systems to elicit physiological responses. nih.gov

Anti-inflammatory and Pro-resolving Activities

A significant area of research for this compound focuses on its role in inflammation. As a metabolite of omega-3 fatty acids, it is positioned at a key junction in the pathways that control the transition from a pro-inflammatory to a pro-resolving state.

Epoxy fatty acids have demonstrated the ability to modulate the production of inflammatory cytokines. In an in vitro study using human hippocampal progenitor cells, the closely related compound 19(20)-EpDPA was shown to prevent the increased production of the pro-inflammatory cytokines IL-1β, IL-6, and IFN-α that was induced by an inflammatory stimulus. kcl.ac.uk This protective effect highlights the anti-inflammatory potential of docosapentaenoic acid epoxides. Furthermore, therapeutic strategies that increase the levels of endogenous EpFAs, such as the inhibition of the sEH enzyme, have been associated with reduced pro-inflammatory cytokine production in preclinical models of liver disease. louisville.edu

| Compound | Model System | Effect on Cytokine Production |

|---|---|---|

| 19(20)-EpDPA | Human Hippocampal Progenitor Cells | Prevented the increase in IL-1β, IL-6, and IFN-α production induced by inflammatory stimuli. |

Beyond simply suppressing inflammatory signals, this compound is an integral part of the biochemical machinery that actively resolves inflammation. It serves as a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), a class of potent lipid mediators that orchestrate the return to tissue homeostasis. nih.goviiarjournals.org Specifically, 16(17)-epoxide intermediates derived from DHA are precursors to the protectin family of SPMs. tsbiochem.com The formation of these epoxides is a critical step in the enzymatic pathway that leads to potent anti-inflammatory and pro-resolving molecules which limit neutrophil infiltration and enhance the clearance of cellular debris. iiarjournals.org

Cardiovascular and Endothelial Cell Research

In the cardiovascular system, this compound has been investigated for its effects on vascular tone and endothelial function. The endothelium releases various factors to regulate blood vessel relaxation, including endothelium-derived hyperpolarizing factors (EDHFs), which are often CYP-derived metabolites of fatty acids. jst.go.jpglpbio.com

Research has identified 16(17)-EpDPA (also denoted as 16,17-EpDPE) as a potent vasodilator. jst.go.jpjst.go.jp In preclinical studies using isolated rat aorta, 16(17)-EpDPA demonstrated a powerful relaxation effect on vessels pre-constricted with a thromboxane (B8750289) A2 receptor agonist. jst.go.jpjst.go.jpnih.gov This action suggests that 16(17)-EpDPA functions as an EDHF. The mechanism for this vasorelaxation was found to be partly dependent on the activation of potassium (K+) channels. jst.go.jpresearchgate.net These findings position this compound as a significant CYP-derived metabolite of DHA with direct actions on vascular smooth muscle, contributing to the regulation of blood pressure and flow. jst.go.jp

| Model System | Observed Effect | Proposed Mechanism |

|---|---|---|

| Isolated Rat Aorta | Potent vasorelaxation | Function as an Endothelium-Derived Hyperpolarizing Factor (EDHF) |

| Isolated Rat Aorta | Attenuation of relaxation by TEA (a K+ channel blocker) | Partial dependence on potassium (K+) channel activation |

Investigation of Endothelium-Derived Hyperpolarizing Factor (EDHF) Activity

Endothelium-derived hyperpolarizing factor (EDHF) represents a pathway for vasodilation that is distinct from nitric oxide and prostacyclin. bertin-bioreagent.comnih.gov EDHF-mediated responses involve the hyperpolarization of vascular smooth muscle cells, leading to relaxation and increased blood flow, particularly in resistance vessels. nih.gov This process is initiated by agonists like acetylcholine (B1216132) or bradykinin, which increase intracellular calcium in endothelial cells, leading to the opening of potassium channels (K⁺Ca) and the synthesis of mediators that act on adjacent smooth muscle cells. nih.govnih.gov

Cytochrome P450 (CYP) epoxygenase metabolites of polyunsaturated fatty acids are considered prime candidates for EDHF activity. bertin-bioreagent.comnih.gov While metabolites of arachidonic acid have been studied extensively, the roles of epoxides derived from omega-3 fatty acids like DHA are less characterized. bertin-bioreagent.com Currently, the specific EDHF activity of this compound has not yet been determined. caymanchem.combertin-bioreagent.com

Role in Microvascular Maintenance and Function

The vascular microcirculation is crucial for tissue perfusion and health, and its dysfunction is an early event in the development of atherosclerotic diseases. mdpi.com Epoxy fatty acids, as a class, are understood to play a fundamental role in maintaining a healthy microvasculature. nih.gov

While direct studies on the role of this compound in microvascular maintenance are limited, evidence from studies on its parent compounds and the broader class of omega-3 PUFAs suggests a significant protective role. Lower circulating levels of omega-3 PUFAs have been associated with coronary microvascular dysfunction in patients with stable coronary artery disease. nih.gov Supplementation with the DHA precursor eicosapentaenoic acid (EPA) has been shown to inhibit inflammatory processes within human microvascular endothelial cells. thebiogrid.org Furthermore, therapeutic supplementation with EPA and DHA has been demonstrated to improve endothelial function, a key component of microvascular health. mdpi.com These findings suggest that metabolites like this compound may contribute to the beneficial vascular effects observed with omega-3 fatty acid intake.

Cellular Stress Response Modulation

Cellular stress, including mitochondrial dysfunction and endoplasmic reticulum (ER) stress, is implicated in the pathophysiology of numerous diseases. nih.gov EpFAs are emerging as important modulators of these stress response pathways.

Inhibition of Mitochondrial Dysfunction

Mitochondria are central to cellular energy metabolism and are also key regulators of cell death pathways. mdpi.com Mitochondrial dysfunction, characterized by impaired energy production and increased generation of reactive oxygen species (ROS), is a common feature of many pathological conditions. mdpi.comkoreamed.org A fundamental mechanism attributed to the beneficial effects of EpFAs is the prevention of mitochondrial stress. nih.gov By maintaining mitochondrial health, these lipid mediators may protect against cellular damage and apoptosis. While this is a recognized role for the EpFA class, specific investigations into the direct effects of this compound on mitochondrial function are not yet extensively documented.

Attenuation of Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is vital for protein folding and lipid biosynthesis. nih.gov The accumulation of unfolded or misfolded proteins triggers a state known as ER stress, which, if prolonged or severe, can lead to inflammation and apoptosis. nih.govdntb.gov.ua EpFAs are recognized for their ability to prevent ER stress. nih.gov

Studies on the parent compound DHA provide strong evidence for this protective role. In preclinical models of traumatic brain injury, administration of DHA was shown to attenuate the expression of ER stress proteins and reduce the accumulation of aberrant proteins. nih.gov Similarly, the precursor EPA has been found to inhibit ER stress in models of intervertebral disc degeneration by promoting autophagy. nih.gov These findings support the hypothesis that this compound, as a downstream metabolite, likely contributes to the resolution of ER stress.

| Compound | Model System | Key Findings on ER Stress | Reference |

|---|---|---|---|

| Docosahexaenoic Acid (DHA) | Traumatic Brain Injury (Rat Model) | Attenuated expression of ER stress proteins; reduced accumulation of ubiquitinated proteins. | nih.gov |

| Eicosapentaenoic Acid (EPA) | Intervertebral Disc Degeneration (Rat Model) | Inhibited the ER stress process, reduced apoptosis, and protected the extracellular matrix. | nih.gov |

Immunomodulatory Effects

The immune system plays a critical role in both the initiation and resolution of inflammation. Metabolites of omega-3 fatty acids are increasingly recognized for their potent immunomodulatory and pro-resolving activities. caymanchem.com

Influence on Immune Cell Phenotypes and Differentiation (e.g., Monocytes)

Monocytes are key innate immune cells that can differentiate into various macrophage phenotypes, which are central to orchestrating inflammatory and resolving processes. nih.gov Research has established a direct role for a stereoisomer of 16(17)-EpDPA in regulating monocyte and macrophage function.

Specifically, the n-3 docosapentaenoic acid (n-3 DPA) derived protectin biosynthetic pathway involves the formation of an allylic epoxide intermediate, 16S,17S-epoxy-docosapentaenoic acid (16S,17S-ePDn-3 DPA). nih.gov This epoxide is a critical precursor to protectins that regulate the differentiation of human monocytes. This pathway was found to alter the resulting macrophage phenotype, enhancing their capacity for efferocytosis (the clearance of apoptotic cells) and bacterial phagocytosis, which are key functions in the resolution of inflammation. nih.gov The enzymatic conversion of 16S,17S-ePDn-3 DPA by epoxide hydrolases within human monocytes leads to the formation of potent pro-resolving mediators. nih.gov This demonstrates a specific mechanism by which a 16,17-epoxide of a DHA-related fatty acid directly influences immune cell differentiation and function to promote inflammation resolution. nih.gov

| Pathway Component | Cell Type | Observed Effect | Reference |

|---|---|---|---|

| 16S,17S-ePDn-3 DPA (Epoxide intermediate) | Human Monocytes | Serves as a precursor in the biosynthetic pathway that regulates monocyte differentiation. | nih.gov |

| PDn-3 DPA Biosynthetic Pathway | Human Macrophages (derived from monocytes) | Alters macrophage phenotype towards a pro-resolving state. | nih.gov |

| Enhances efferocytosis (clearance of apoptotic cells). | nih.gov | ||

| Improves bacterial phagocytosis. | nih.gov |

Regulation of Leukocyte Function

The chemical compound this compound, an epoxide derivative of docosahexaenoic acid (DHA), is implicated in the modulation of immune responses through its influence on leukocyte function. Research in preclinical and in vitro models has begun to elucidate the mechanisms by which this and its closely related metabolites can alter the activity of key immune cells, particularly macrophages. The primary focus of existing research has been on the anti-inflammatory and pro-resolving properties of these molecules.

While direct studies on the racemic mixture of this compound are limited, significant insights have been gained from the investigation of its derivatives. One such derivative, 7S,15R-dihydroxy-16S,17S-epoxy-docosapentaenoic acid (diHEP-DPA), has demonstrated notable effects on macrophage function. mdpi.comnih.govresearchgate.net In in vitro studies using the human monocytic THP-1 cell line, diHEP-DPA has been shown to significantly reduce the secretion of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), following stimulation with lipopolysaccharide (LPS). mdpi.comnih.govresearchgate.net

This anti-inflammatory activity is closely linked to the compound's ability to modulate macrophage polarization. mdpi.comnih.govresearchgate.net Specifically, diHEP-DPA has been observed to influence the phenotype of tumor-associated macrophages (TAMs), which play a critical role in the tumor microenvironment. Treatment with diHEP-DPA led to a decrease in the expression of markers associated with the M2-like, pro-tumorigenic phenotype, such as CD206 and CD163. mdpi.comnih.govresearchgate.net The mechanism underlying these effects appears to involve the inhibition of the NF-κB signaling pathway. mdpi.comnih.gov

Further research is necessary to fully characterize the specific effects of this compound on other leukocyte populations, such as neutrophils and lymphocytes. While related epoxy fatty acids have been shown to influence neutrophil chemotaxis and activation, direct evidence for this compound's role in these processes is not yet well-established in the scientific literature. nih.gov Similarly, the impact of this specific compound on lymphocyte proliferation and activation remains an area for future investigation. nih.govnih.gov

The following table summarizes the observed effects of the 16(17)-EpDPA derivative, diHEP-DPA, on macrophage function in preclinical models.

Table 1: Effects of a this compound Derivative on Macrophage Function

| Cell Type | Model | Treatment | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| THP-1 Macrophages | In vitro (LPS-stimulated) | diHEP-DPA | Reduced secretion of IL-6 and TNF-α | - | mdpi.comnih.govresearchgate.net |

| Tumor-Associated Macrophages (TAMs) | In vitro | diHEP-DPA | Decreased expression of M2 markers (CD206, CD163) | Inhibition of NF-κB pathway | mdpi.comnih.gov |

| Tumor-Associated Macrophages (TAMs) | In vitro | diHEP-DPA | Decreased secretion of TGF-β1, IL-1β, IL-6, TNF-α | Inhibition of NF-κB pathway | mdpi.comnih.gov |

Table 2: Compound Names | Compound Name | | | :--- | | this compound | | 7S,15R-dihydroxy-16S,17S-epoxy-docosapentaenoic acid (diHEP-DPA) | | Docosahexaenoic acid (DHA) | | Interleukin-6 (IL-6) | | Tumor necrosis factor-alpha (TNF-α) | | Lipopolysaccharide (LPS) | | Transforming growth factor-beta 1 (TGF-β1) | | Interleukin-1beta (IL-1β) |

Pharmacological and Genetic Modulation of +/ 16 17 Epdpa Levels in Research

Strategies for Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme responsible for the rapid deactivation of epoxy fatty acids (EpFAs), including EpDPAs wikipedia.orgmdpi.comfrontiersin.org. By inhibiting sEH, researchers aim to increase the circulating and tissue levels of these EpFAs, thereby enhancing their biological effects.

A prominent strategy to modulate EpDPA levels involves the use of selective sEH inhibitors. TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea) is a potent and widely studied small molecule inhibitor of sEH, demonstrating high affinity for both murine and human forms of the enzyme focusbiomolecules.commedchemexpress.comtocris.commedchemexpress.com. TPPU and other sEH inhibitors have been applied across various preclinical models to investigate the physiological roles of EpFAs and to explore therapeutic potential in conditions ranging from neurological disorders to inflammatory diseases mdpi.comfocusbiomolecules.commedchemexpress.comnih.govnih.gov. For instance, TPPU has been utilized in rat models of epilepsy and in mouse models of stress, Alzheimer's disease, and high-sucrose diet-induced gut dysfunction focusbiomolecules.commedchemexpress.comresearchgate.netpnas.org. These studies employ these inhibitors to stabilize endogenous EpFA levels and observe resultant physiological changes.

Pharmacological inhibition of sEH generally leads to an increase in the levels of EpFAs by preventing their hydrolysis into less active diols mdpi.comfrontiersin.orgmdpi.com. Research has specifically examined the impact of sEH inhibition on EpDPA concentrations. In a rat model of status epilepticus (SE), administration of the sEH inhibitor TPPU resulted in a significant increase in 16(17)-EpDPA levels within the hippocampus researchgate.net. Furthermore, the ratio of 19(20)-EpDPA to its diol metabolite, 19,20-DiHDPA, was also significantly elevated in the hippocampus following TPPU treatment researchgate.net.

However, findings can vary depending on the model and specific EpDPA measured. In a study involving human volunteers, administration of the sEH inhibitor GSK2256294 did not lead to significant changes in the plasma levels of 16,17-EpDPA or its metabolite 16,17-DiHDPA, nor did it alter the ratio between them ucl.ac.uk. These results suggest that the impact of sEH inhibition on EpDPA concentrations can be tissue-specific and context-dependent.

Table 1: Impact of sEH Inhibition on EpDPA Levels in Preclinical Models

| Model/Condition | Treatment | Tissue/Fluid | EpDPA Measurement | Observed Change | Reference |

| LiCl-pilocarpine-induced SE rat model | TPPU | Hippocampus | 16(17)-EpDPA | Significantly Increased | researchgate.net |

| LiCl-pilocarpine-induced SE rat model | TPPU | Hippocampus | 19(20)-EpDPA:19,20-DiHDPA ratio | Significantly Increased | researchgate.net |

| Healthy human volunteers (inflammation model) | GSK2256294 | Plasma | 16,17-EpDPA | No significant change | ucl.ac.uk |

| Healthy human volunteers (inflammation model) | GSK2256294 | Plasma | 16,17-DiHDPA | No significant change | ucl.ac.uk |

| Healthy human volunteers (inflammation model) | GSK2256294 | Plasma | 16,17-EpDPA:16,17-DiHDPA ratio | No significant change | ucl.ac.uk |

Genetic Manipulation of Metabolizing Enzymes

Genetic manipulation, particularly the knockout or disruption of the gene encoding sEH (EPHX2), offers another strategy to understand and modulate EpDPA metabolism mdpi.comucanr.edu. Genetic deletion of sEH has been shown to increase the levels of epoxy fatty acids, including epoxyeicosatrienoic acids (EETs), by preventing their hydrolysis mdpi.com. Studies comparing sEH knockout mice (EPHX2−/−) with pharmacologically inhibited counterparts have revealed nuanced differences. For instance, while both genetic disruption and pharmacological inhibition of sEH lead to an increased ratio of EETs to their diol metabolites (DHETs), specific metabolic profiles can diverge plos.org. EPHX2−/− mice exhibited elevated levels of certain hydroxyeicosatetraenoic acids (HETEs) not observed with sEH inhibition, and notably, cardiac dysfunction was attenuated by sEH inhibition rather than gene deletion, suggesting that the method of sEH modulation can influence phenotypic outcomes plos.org.

Research has also explored the impact of genetic variations in genes involved in EpFA processing and degradation, such as those encoding cytochrome P450 epoxygenases (e.g., CYP2C8, CYP2J2) and sEH (EPHX2), on various disease states mdpi.comnih.govnih.gov. These studies suggest that genetic predispositions affecting the enzymes that produce or metabolize EpDPAs can influence susceptibility to conditions like gestational diabetes mellitus and diabetic nephropathy, indirectly highlighting the role of genetic factors in EpDPA homeostasis mdpi.comnih.gov.

Table 2: Impact of Genetic Manipulation of sEH on EpFA Levels/Ratios in Preclinical Models

| Genetic Model | EpFA Measurement | Observed Change | Reference |

| EPHX2 knockout (KO) | Plasma EETs/DHETs ratio | Increased compared to controls | plos.org |

| EPHX2 knockout (KO) | Plasma EETs/DHETs ratio | Increased compared to sEH-inhibited mice | plos.org |

| EPHX2 knockout (KO) | Plasma 9,11,15,19-HETE | Elevated compared to controls and sEH-inhibited mice | plos.org |

| Intestinal sEH KO | Colon EpFAs and Diols | Altered (specific EpDPA data not detailed) | pnas.org |

Role in Disease Pathomechanisms: Insights from Preclinical Models and Translational Research

Neuroinflammatory and Neurological Disorders

Omega-3 polyunsaturated fatty acids (PUFAs), including DHA, and their metabolites, such as EpDPAs, have demonstrated neuroprotective and anti-inflammatory properties kcl.ac.uknih.govresearchgate.netvaccinescience.netbinasss.sa.cr. These lipid mediators can modulate cellular responses to inflammatory insults within the central nervous system, influencing processes like neurogenesis and apoptosis kcl.ac.uknih.govresearchgate.netvaccinescience.net.

Investigations in Status Epilepticus (SE) Rat Models

Studies utilizing rodent models of status epilepticus (SE) have provided insights into the role of epoxyeicosatrienoic acids (EpFAs), including EpDPAs, in neurological dysfunction. In a lithium chloride (LiCl)-pilocarpine-induced post-SE rat model, the inhibition of soluble epoxide hydrolase (sEH) using the compound TPPU led to a significant increase in hippocampal levels of various EpFAs, notably including 16(17)-EpDPA and 19(20)-EpDPA researchgate.netnih.govsciprofiles.comresearchgate.net. This elevation in EpDPAs, alongside other EpFAs, was correlated with a reduction in seizure frequency and an increase in the phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2) to ERK1/2 ratio researchgate.netnih.govsciprofiles.comresearchgate.net. These findings suggest that increased levels of EpDPAs may contribute to an anti-seizure effect, potentially mediated through the ERK1/2 signaling pathway researchgate.netnih.govsciprofiles.comresearchgate.net.

Table 1: Effects of sEH Inhibition in a Rat Status Epilepticus Model

| Parameter | Control Group (Vehicle) | SRS + TPPU Group | Significance |

| Hippocampal 16(17)-EpDPA | Not specified | Increased | Significant |

| Hippocampal 19(20)-EpDPA | Not specified | Increased | Significant |

| p-ERK1/2 to ERK1/2 ratio | Not specified | Elevated | Significant |

| Seizure Frequency (Racine Stage 3+) | High (0-19/week) | Low (0-5/week) | Significant |

Note: Data are compiled from studies investigating sEH inhibition in a LiCl-pilocarpine-induced post-SE rat model researchgate.netnih.govsciprofiles.comresearchgate.net.

Neuroprotective Potentials Related to EpDPA Elevation

The observed increase in hippocampal 16(17)-EpDPA levels in SE models following sEH inhibition is indicative of its potential neuroprotective role researchgate.netnih.govsciprofiles.comresearchgate.net. DHA metabolites, including EpDPAs, have been implicated in the broader anti-inflammatory and neuroprotective effects attributed to omega-3 PUFAs, particularly in the context of neuropsychiatric disorders kcl.ac.uknih.govresearchgate.netvaccinescience.netbinasss.sa.cr. Research suggests that these metabolites can counteract the detrimental effects of pro-inflammatory cytokines on neuronal health, thereby preserving neurogenesis and reducing apoptosis kcl.ac.uknih.govresearchgate.netvaccinescience.net.

Inflammatory Liver Diseases and Metabolic Disorders

The metabolism of omega-3 PUFAs plays a role in maintaining hepatic health, and disruptions in these pathways can contribute to liver pathologies. EpDPAs, as metabolites of DHA, are involved in the body's inflammatory and metabolic regulatory processes.

Evaluation in Nonalcoholic Steatohepatitis (NASH) Research

Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic inflammation, injury, and fibrosis nih.govmdpi.comnih.gov. Studies investigating NASH models, such as those induced by a western diet (WD), have noted a decline in essential fatty acids and PUFA-derived oxylipins, including EpDPAs, in the liver nih.gov. Furthermore, in patients with alcoholic liver disease (ALD), targeted lipidomics analysis revealed decreased levels of certain AA and DHA-derived epoxyeicosatrienoic acids (EpETEs) and EpDPAs, including 16,17-EpDPA, in liver tissue compared to healthy controls louisville.edu. This reduction in beneficial lipid mediators may contribute to the pathophysiology of liver diseases like NASH.

Impact of Systemic Inflammation (e.g., Periodontal Inflammation) on Hepatic Epoxidation Pathway

Table 2: Impact of Periodontal Inflammation on Hepatic Omega-3 Metabolites in Mice

| Parameter | Healthy Control Mice | Periodontitis-Affected Mice | Significance |

| Hepatic 16,17-EpDPA | Not specified | Below detection limit | N/A |

| Hepatic 19,20-EpDPA | Not specified | Below detection limit | N/A |

| Hepatic 19,20-diHDoPE | Higher | Significantly decreased | P = 0.0433 |

| Hepatic 10,11-diHDoPE | Higher | Decreased | Not specified |

| Hepatic 13,14-diHDoPE | Higher | Decreased | Not specified |

| Hepatic Epoxidation Pathway | Intact | Disrupted | Significant |

Note: Data are compiled from studies on the impact of periodontal inflammation on hepatic omega-3 metabolism in mice nih.govresearchgate.net.

Cardiovascular Disease Research

While direct research explicitly linking (+/-)16(17)-EpDPA to cardiovascular disease (CVD) mechanisms was not prominent in the provided search results, DHA itself is recognized for its role in cardiovascular health mdpi.com. Furthermore, omega-3 PUFA-derived lipid mediators, including certain EpDPAs like 19,20-EpDPA, have been associated with beneficial effects in liver diseases that often co-occur with or contribute to cardiovascular complications louisville.edumdpi.com. These findings suggest a potential indirect relevance of EpDPAs in the broader context of metabolic and inflammatory conditions that impact cardiovascular health.

Compound List:

this compound

Docosahexaenoic acid (DHA)

Epoxy-docosapentaenoic acids (EpDPAs)

Soluble epoxide hydrolase (sEH)

Eicosapentaenoic acid (EPA)

Epoxyeicosatetraenoic acids (EpETEs)

Dihydroxydocosapentaenoic acids (diHDoPEs)

19,20-EpDPA

10,11-EpDPA

13,14-diHDoPE

19,20-diHDoPE

16,17-diHDoPE

TPPU (sEH inhibitor)

p-ERK1/2

ERK1/2

Interleukin 1 beta (IL1β)

Interleukin 6 (IL6)

Interferon-alpha (IFN-α)

Tumor Necrosis Factor-alpha (TNF-α)

Nitric Oxide (NO)

Nuclear Factor kappa B (NFκB)

Cytochrome P450 (CYP450)

Lipoxygenase (LOX)

Prostaglandin E2 (PGE2)

Inducible Nitric Oxide Synthase (iNOS)

Cyclooxygenase-2 (COX-2)

C-Jun N-terminal kinase (JNK)

p38 mitogen-activated protein kinase (p38 MAPK)

Contributions to Vascular Homeostasis in Animal Models

Research in animal models has begun to elucidate the potential roles of epoxydocosapentaenoic acids (EDPs), including 16,17-EpDPA, in vascular homeostasis. Studies indicate that EDPs, derived from DHA, may exert potent vasodilatory effects. For instance, 16,17-EpDPA has been shown to produce dose-dependent vasodilatation in isolated rat coronary arteries nih.gov. This vasodilatory action is mediated through the activation of vascular large-conductance calcium-activated potassium (BK) channels nih.gov. The potency of 16,17-EpDPA in inducing vasodilation has been reported to be in the nanomolar range, with an EC50 of 0.76 ± 0.07 nM in one study nih.gov.

Furthermore, EDPs, in general, have been compared to epoxyeicosatrienoic acids (EETs), which are derived from omega-6 fatty acids. While EETs are known to stimulate angiogenesis, EDPs, including 16,17-EpDPA, have demonstrated inhibitory effects on angiogenesis in vivo pnas.org. This suggests a contrasting role where EDPs may contribute to maintaining vascular health by counteracting processes that promote excessive blood vessel growth. In some contexts, EDPs have been found to be significantly more potent than EETs in vasodilation and anti-inflammation wikipedia.orgpnas.org. The specific contribution of 16,17-EpDPA to vascular homeostasis is an area of active investigation, with initial findings pointing towards a role in vasodilation and the regulation of angiogenesis nih.govpnas.org.

Studies in Specialized Biological Contexts

Research has increasingly focused on understanding the presence and function of lipid mediators like 16,17-EpDPA within specific biological contexts, including maternal and neonatal health and responses to nutritional interventions.

Metabolomic Profiling in Maternal and Neonatal Research Cohorts

Metabolomic studies are beginning to identify and quantify lipid mediators, including epoxydocosapentaenoic acids (EDPs), in maternal and neonatal populations. While direct mentions of 16,17-EpDPA in specific maternal or neonatal cohorts are limited in the provided search results, the broader category of DHA-derived epoxides has been detected in various biological samples. For example, epoxy metabolites of DHA have been identified in a murine inflammation model caymanchem.comhmdb.ca. Studies investigating the lipid mediator profiles in preterm infants have identified various oxylipins, including 16,17-EpDPA and 19,20-EpDPA, in cord blood samples, suggesting their presence from early life diva-portal.orgnih.govucl.ac.uk. These findings highlight the utility of metabolomics in characterizing the complex lipid profiles in neonatal research and provide a foundation for investigating the roles of these specific metabolites in maternal and infant health. Further research is needed to specifically delineate the levels and functions of 16,17-EpDPA in maternal and neonatal cohorts.

Analysis of Lipid Mediator Profiles in Response to Nutritional Interventions in Research Subjects

Nutritional interventions, particularly those involving omega-3 fatty acids like DHA, have been shown to modulate the profiles of lipid mediators. Studies have indicated that supplementation with omega-3 polyunsaturated fatty acids (PUFAs) can increase the levels of specialized pro-resolving mediators (SPMs) and other bioactive lipid metabolites derived from EPA and DHA, while potentially decreasing pro-inflammatory mediators derived from arachidonic acid (ARA) mdpi.com.

While specific studies detailing the impact of nutritional interventions solely on 16,17-EpDPA levels are not explicitly detailed in the provided search results, the broader class of EDPs has been implicated. For instance, studies on the effects of DHA supplementation in humans have shown an increase in DHA-derived lipid mediators mdpi.com. Research in animal models also suggests that omega-3 PUFAs can stimulate the formation of DHA-epoxides by cytochrome P450 enzymes frontiersin.org. In a study involving patients with major depressive disorder treated with EPA or DHA, increases in various lipid mediators, including epoxides, were observed in plasma nih.govresearchgate.netnih.govvaccinescience.net. Specifically, an increase in 10,11-EpDPA and 13,14-EpDPA was noted in patients receiving DHA nih.gov. These findings collectively suggest that dietary intake of omega-3 fatty acids can influence the production and levels of epoxydocosapentaenoic acids, including potentially 16,17-EpDPA, as part of a broader shift in the lipid mediator profile.

Compound List:

this compound

Docosahexaenoic acid (DHA)

Eicosapentaenoic acid (EPA)

Epoxydocosapentaenoic acids (EDPs)

Epoxyeicosatrienoic acids (EETs)

16,17-Epoxydocosapentaenoic acid (16,17-EpDPA)

19,20-Epoxydocosapentaenoic acid (19,20-EpDPA)

17,18-Epoxyeicosatetraenoic acid (17,18-EpETE)

14,15-Epoxyeicosatrienoic acid (14,15-EET)

10,11-Epoxydocosapentaenoic acid (10,11-EpDPA)

13,14-Epoxydocosapentaenoic acid (13,14-EpDPA)

Arachidonic acid (ARA)

16,17-DiHDPA (16,17-dihydroxydocosapentaenoic acid)

19,20-DiHDPA (19,20-dihydroxydocosapentaenoic acid)

17,18-DiHDoPE (17,18-dihydroxydocosapentaenoic acid)

5,6-DiHETE (5,6-dihydroxyeicosatetraenoic acid)

8,9-DiHETE (8,9-dihydroxyeicosatetraenoic acid)

11,12-DiHETE (11,12-dihydroxyeicosatetraenoic acid)

14,15-DiHETE (14,15-dihydroxyeicosatetraenoic acid)

17,18-DiHETE (17,18-dihydroxyeicosatetraenoic acid)

19,20-DiHDoPE (19,20-dihydroxydocosapentaenoic acid)

Resolvin D1 (RvD1)

Protectin D1 (PD1)

Maresin 1 (MaR1)

Advanced Analytical Methodologies for +/ 16 17 Epdpa Research and Profiling

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of lipid mediators, offering unparalleled sensitivity and specificity. This technique combines the separation power of liquid chromatography with the precise detection and structural elucidation capabilities of mass spectrometry.

Targeted Quantification Strategies for EpDPA and its Metabolites

Targeted quantification strategies, such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), are employed to specifically detect and quantify known lipid mediators, including (+/-)16(17)-EpDPA and its potential metabolites. This approach involves monitoring specific precursor-to-product ion transitions that are characteristic of the target analyte.

The process typically begins with the selection of appropriate chromatographic conditions to separate the analyte from other matrix components. Following chromatographic separation, the eluted compounds are introduced into the mass spectrometer. In MRM/SRM mode, the mass spectrometer is programmed to sequentially select a specific precursor ion (e.g., the molecular ion of this compound), fragment it, and then detect specific product ions. This highly selective detection method significantly reduces background noise and enhances sensitivity, allowing for the accurate quantification of analytes present at very low concentrations.

For robust quantification, the use of stable isotope-labeled internal standards (IS), such as deuterated analogues of this compound, is crucial. These IS co-elute with the endogenous analyte and undergo similar ionization and fragmentation processes, thereby compensating for variations in sample preparation, extraction efficiency, and ionization suppression. Calibration curves, generated by plotting the ratio of the analyte's peak area to the IS peak area against known concentrations of the analyte, are used to determine the concentration of this compound in unknown samples.

Table 7.1.1: Representative LC-MS/MS Parameters for Lipid Mediator Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| 16,17-EpDPA | 343.2 | 274.1 | Not specified | nih.gov |

| 19,20-EpDPA | 343.2 | 285.2 | Not specified | nih.gov |

| 5,6-EpETE | 319.2 | 155.2 | Not specified | nih.gov |

| 14,15-EpETE | 319.2 | 219.1 | Not specified | nih.gov |

| 10,11-EpDPA | 343.2 | 114.0 | 0.1 | sciex.com |

| 13,14-EpDPA | 343.2 | 85.0 | 0.1 | sciex.com |

| 16,17-EpDPA | 343.2 | 88.0 | 0.5 | sciex.com |

Note: Values are representative and may vary based on specific instrument tuning, mobile phase, and chromatographic column.

Resolution of Isobaric and Epimeric Species

A significant analytical challenge in lipid mediator analysis is the presence of isobaric (compounds with the same nominal mass) and epimeric (stereoisomers) species. These structurally similar molecules can co-elute or produce indistinguishable mass spectral fragmentation patterns, complicating accurate identification and quantification.

Ultra-high-performance liquid chromatography (UHPLC) coupled with advanced MS/MS techniques is crucial for resolving these challenges. The use of highly efficient chromatographic columns, such as those with specialized stationary phases (e.g., Kinetix® Polar C18), can provide superior separation of structurally related lipid mediators, including epimers sciex.comsciex.com. By optimizing mobile phase composition and gradient profiles, researchers can achieve baseline separation of these closely related compounds.

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is paramount for the successful analysis of lipid mediators from complex biological matrices such as plasma, serum, or tissue homogenates. The primary goals are to efficiently extract the target analytes, remove interfering substances, and preserve their structural integrity.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a widely adopted technique for the clean-up and pre-concentration of lipid mediators from biological samples prior to LC-MS/MS analysis kcl.ac.ukuzh.chresearchgate.net. Common SPE protocols involve the use of reversed-phase sorbents, such as C18, which effectively retain nonpolar and moderately polar lipids.

A typical SPE workflow for this compound might involve:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) to activate the stationary phase, followed by equilibration with a polar solvent (e.g., water) to prepare it for sample loading.

Sample Loading: The biological sample, often pre-treated (e.g., acidified or mixed with methanol (B129727) to precipitate proteins), is passed through the SPE cartridge. Lipids, including EpDPAs, are retained on the sorbent while more polar matrix components are washed away.

Washing: The cartridge is washed with a solvent mixture (e.g., water/methanol) to remove residual interfering substances without eluting the target analytes.

Elution: The retained lipid mediators are then eluted from the cartridge using a stronger organic solvent (e.g., methanol or ethyl acetate). The eluate is collected and typically evaporated under a stream of nitrogen.

Reconstitution: The dried residue is reconstituted in a suitable solvent (e.g., mobile phase or a mixture thereof) for injection into the LC-MS/MS system uzh.ch.

The choice of SPE sorbent, washing solvents, and elution solvents is critical and must be optimized based on the specific matrix and the physicochemical properties of the target analytes to maximize recovery and minimize matrix effects researchgate.net.

Considerations for Lipid Stability and Preservation

Lipid mediators, including EpDPAs, are susceptible to enzymatic or chemical degradation, isomerization, and oxidation during sample collection, processing, and storage. Maintaining their stability is crucial for accurate analysis.

Rapid Processing and Storage: Biological samples should be processed immediately after collection. For plasma, immediate mixing with methanol after blood separation can help reduce post-blood draw increases in certain oxylipins uzh.ch. Samples should be stored at ultra-low temperatures (e.g., -80 °C) to minimize enzymatic activity and degradation.

Antioxidant Use: The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample homogenization or extraction can help prevent lipid oxidation nih.gov.

Enzymatic Inhibition: Soluble epoxide hydrolase (sEH) is known to rapidly degrade EpFAs to their less active dihydroxylated counterparts researchgate.netlouisville.edu. While sEH inhibitors are used therapeutically to increase EpFA levels, understanding this pathway is important for interpreting results. Analytical methods should aim to minimize any conditions that might inadvertently promote such degradation.

Extraction Solvent Choice: The choice of extraction solvents can influence the stability of lipid mediators. Using solvents that are less prone to promoting degradation or isomerization is important.

Quantitative Analysis Approaches

Accurate quantitative analysis of this compound relies on robust method development, validation, and the application of appropriate analytical strategies.

Key Quantitative Approaches:

Internal Standards: The use of stable isotope-labeled internal standards (IS), typically deuterated analogues, is fundamental for accurate quantification. These standards are added to samples at a known concentration before extraction and compensate for variations in sample processing, extraction efficiency, and ionization efficiency in the mass spectrometer nih.govsciex.comsciex.comuzh.chnih.gov. Using IS that are structurally similar to the analyte can further improve accuracy by minimizing differences in chromatographic behavior and ionization sciex.com.

Calibration Curves: Quantitative measurements are performed using calibration curves generated from analyzing known concentrations of authentic standards spiked into a matrix similar to the samples. These curves, typically linear over a defined range, relate the peak area ratio (analyte/IS) to the analyte concentration nih.govsciex.comnih.gov.

Method Validation: Analytical methods must be rigorously validated to ensure accuracy, precision, linearity, selectivity, sensitivity (Limit of Detection - LOD, Limit of Quantification - LOQ), and robustness. This includes assessing matrix effects, recovery rates, and inter- and intra-day reproducibility uzh.chresearchgate.net.

Data Processing Software: Specialized software (e.g., SCIEX OS, Analyst®, MultiQuant™) is used for data acquisition, peak integration, and quantification, enabling efficient processing of complex LC-MS/MS data sciex.com.

By integrating these advanced analytical techniques and quantitative approaches, researchers can reliably profile and quantify this compound and its related metabolites, thereby advancing our understanding of their biological roles.

Compound List

this compound

16,17-EpDPA

Docosahexaenoic acid (DHA)

Epoxydocosapentaenoic acids (EpDPAs)

Epoxy fatty acids (EpFAs)

Epoxyeicosatetraenoic acids (EpETEs)

Epoxyeicosatrienoic acids (EETs)

Application of Deuterated Internal Standards

The accurate quantification of lipid mediators such as this compound in biological samples is often challenging due to their low endogenous concentrations and the potential for losses during sample preparation and analysis. Deuterated internal standards (IS) are indispensable tools for overcoming these challenges. By incorporating stable isotopes (e.g., deuterium, 13C) into the molecule, these standards are chemically identical to the analyte but possess a distinct mass, allowing for their differentiation by mass spectrometry nih.govcaymanchem.com.

Deuterated IS are typically added to samples at a known concentration at the beginning of the extraction process. They co-elute with their native counterparts and undergo similar ionization efficiencies and mass spectrometric responses, thereby compensating for variations in sample recovery, matrix effects, and instrument performance nih.govnih.govcaymanchem.com. This correction mechanism is vital for achieving accurate and reproducible quantitative results.

For the analysis of this compound and related docosapentaenoic acid (DPA) epoxides, specific deuterated standards are employed. For instance, studies have utilized compounds like 14(15)-EpETrE-d11 as an internal standard for the quantification of 16(17)-EpDPA, with a consistent concentration of 25 ng/mL for all deuterated internal standards used in the calibration curves nih.gov. Other deuterated standards relevant to DPA and related lipid mediator analysis include various deuterated HDHAs and EpDPAs, which are often included in comprehensive lipidomics mixtures caymanchem.comcaymanchem.com. The use of these standards is fundamental for establishing reliable calibration curves and ensuring the quality of quantitative data in lipidomics research uzh.chnih.gov.

Method Validation and Reproducibility in Lipidomics Research

Robust method validation is a cornerstone of reliable lipidomics research, ensuring that the analytical methods employed are accurate, precise, sensitive, and specific for the target analytes. For compounds like this compound, validation parameters are assessed according to established guidelines, such as those from the European Medicines Agency (EMA) nih.govresearchgate.net. Key validation parameters include:

Linearity: This assesses the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For example, a method for quantifying 16(17)-EpDPA has demonstrated a linear range from 0.01 to 20 ng/mL with a high coefficient of determination (R2 = 0.9962) nih.gov. Another study reported linear ranges for internal standards from 0.2 to 25 pg/mL uzh.ch.

Accuracy: This refers to the closeness of the measured value to the true value. Accuracy is typically assessed by comparing the concentration of spiked samples to the known spiked concentration. Values ranging from 77% to 163% have been reported for lipid mediators uzh.ch.

Precision: This evaluates the variability of measurements. It is assessed through intra-day (within-run) and inter-day (between-run) imprecision. For lipid mediators, intraday imprecision has been reported between 1.4% and 22.5%, while interday imprecision can range higher, with specific mention of 16,17-EpDPA exhibiting interday imprecision above 20% uzh.ch.

Lower Limit of Quantification (LLOQ): This is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. LLOQs for lipid mediators can be as low as 0.005 ng/mL nih.gov or in the pg/mL range uzh.chbiorxiv.org.

Matrix Effects: These are the effects of other components in the biological sample (e.g., salts, lipids, proteins) on the ionization efficiency of the analyte. Significant matrix effects have been observed for some deuterated internal standards in plasma samples, necessitating careful method development and validation uzh.ch.

Reproducibility is also critical, ensuring that results are consistent across different runs, analysts, and even laboratories. This is achieved through rigorous validation, standardized operating procedures, and the consistent use of validated internal standards nih.govmdpi.com.

Advanced Mass Spectrometry Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the comprehensive analysis of lipid mediators due to its high sensitivity, specificity, and ability to analyze complex mixtures without extensive sample derivatization nih.govnih.govmdpi.com.

LC-MS/MS: This technique combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) equipped with C18 columns is commonly used to separate lipid mediators based on their polarity and hydrophobicity uzh.chresearchgate.netmdpi.com. Mobile phases typically consist of water and organic solvents (e.g., acetonitrile, methanol) with modifiers like acetic acid or formic acid to optimize ionization and peak shape nih.govresearchgate.netmdpi.com. The separation of isomers can be challenging, requiring optimized chromatographic conditions nih.gov.

Mass Spectrometric Detection: Tandem mass spectrometers, particularly triple quadrupole instruments, are widely used. They operate in modes such as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect and quantify specific precursor-to-product ion transitions unique to each analyte nih.govmdpi.comnih.gov. This targeted approach provides high selectivity and sensitivity, even in complex biological matrices. For instance, Shimadzu's LCMS-8060 (NX) allows for high-speed polarity switching, enabling the simultaneous analysis of a broad range of lipid mediators shimadzu.com.

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) MS or Orbitrap MS offer high mass accuracy, which can aid in the structural elucidation and identification of novel or unexpected lipid species, complementing the targeted quantification by LC-MS/MS biorxiv.org.

The optimization of source parameters (e.g., desolvation temperature, nebulizer gas flow) and mass spectrometric parameters (e.g., collision energy, declustering potential) is critical for achieving sensitive and specific detection of lipid mediators like this compound nih.gov. Advanced data analysis software and algorithms are employed to process the large datasets generated, identify analytes, and perform quantification, often incorporating retention time correction tools to improve isomer identification nih.govshimadzu.com.

Future Research Directions and Translational Perspectives for +/ 16 17 Epdpa

Elucidation of Undetermined Bioactivities and Specific Receptor Interactions

A primary area for future research is the comprehensive characterization of the biological activities of (+/-)16(17)-EpDPA. While it is known to be a DHA homolog of (+/-)14(15)-EpETrE, its specific functions remain largely uncharacterized. caymanchem.com A crucial aspect of this is determining its endothelium-derived hyperpolarizing factor (EDHF) activity, which is currently unknown. caymanchem.com

Future investigations should focus on:

Systematic Screening: Employing a broad range of in vitro and in vivo bioassays to identify novel activities of this compound in various physiological and pathological contexts, including inflammation, cardiovascular function, and neuroscience.

Receptor Deorphanization: Identifying the specific receptors through which this compound exerts its effects. While other lipid epoxides have been shown to interact with receptors like G-protein coupled receptors (GPCRs), the specific receptor targets for 16(17)-EpDPA are yet to be identified. nih.gov Techniques such as affinity chromatography, radioligand binding assays, and receptor profiling against a panel of known and orphan receptors will be instrumental. For instance, related endocannabinoid epoxides have been shown to bind to cannabinoid receptor 2 (CB2) to exert their anti-inflammatory functions. nih.gov

Comprehensive Mapping of EpDPA Regioisomers and Their Distinct Biological Functions

DHA can be metabolized by cytochrome P450 (CYP) epoxygenases into several epoxide regioisomers, including 4(5)-, 7(8)-, 10(11)-, 13(14)-, 16(17)-, and 19(20)-EpDPA. nih.gov It is crucial to understand that these regioisomers are not functionally redundant and may possess distinct biological activities. For example, studies on other EpDPA regioisomers have revealed potent and varied effects. Both 16,17-EDP and 19,20-EDP have been shown to inhibit angiogenesis and tumor metastasis. nih.govwikipedia.org In contrast, some epoxyeicosatrienoic acids (EETs), derived from arachidonic acid, can promote these processes. nih.gov Furthermore, (+/-)7(8)-EpDPA modulates receptor and channel activities to promote vasodilation, inhibit angiogenesis, and decrease inflammatory and neuropathic pain. caymanchem.com Similarly, (+/-)13(14)-EpDPA exhibits antihyperalgesic activity in pain models. caymanchem.com

A comprehensive mapping of the biological functions of all stable EpDPA regioisomers is necessary. This will involve the chemical synthesis of each regioisomer and their systematic evaluation in a battery of functional assays. This comparative approach will help to delineate the specific roles of 16(17)-EpDPA in relation to its other isomers.

Table 1: Known Biological Activities of select EpDPA Regioisomers

| Regioisomer | Reported Biological Activity |

| (+/-)7(8)-EpDPA | Promotes vasodilation, inhibits angiogenesis, decreases inflammatory and neuropathic pain. caymanchem.com |

| (+/-)13(14)-EpDPA | Demonstrates antihyperalgesic activity in inflammatory and neuropathic pain models. caymanchem.com |

| This compound | Inhibits angiogenesis and tumor metastasis. nih.gov |

| (+/-)19(20)-EpDPA | Inhibits angiogenesis and tumor metastasis. nih.gov |

Development of Novel Research Tools and Chemical Probes for Targeted Studies

To facilitate the detailed investigation of this compound's mechanisms of action, the development of specific research tools and chemical probes is essential. Currently, the lack of such tools hampers progress in identifying its binding partners and cellular targets.

Future efforts should be directed towards the synthesis of:

Biotinylated Probes: These can be used for affinity purification of interacting proteins, helping to identify specific receptors and binding partners from cell lysates. beilstein-journals.orgnih.gov

Fluorescent Probes: These will enable the visualization of the subcellular localization of this compound and its interactions with cellular components in real-time using techniques like confocal microscopy. nih.govnih.gov

The design of these probes will require careful consideration of the attachment point of the tag to minimize interference with the molecule's biological activity. nih.gov

Integration of EpDPA Analysis into Multi-Omics Approaches for Systems Biology

To gain a holistic understanding of the biological role of this compound, its analysis should be integrated into multi-omics approaches. This will allow for the elucidation of its impact on various molecular layers and its position within complex biological networks.

Future research should incorporate:

Lipidomics: Advanced mass spectrometry-based lipidomics can be employed to quantify the levels of this compound and other EpDPA regioisomers in various biological samples under different physiological and pathological conditions. biorxiv.orgresearchgate.net

Proteomics and Transcriptomics: By combining lipidomic data with proteomic and transcriptomic analyses, researchers can identify changes in protein and gene expression that are correlated with fluctuations in this compound levels. nih.govnih.govmdpi.com This can reveal the signaling pathways and cellular processes modulated by this lipid mediator.

These systems biology approaches will be critical for constructing a comprehensive picture of the functional roles of this compound.

Exploration of EpDPA as a Mechanistic Target for Disease Intervention (Focus on Pathways, not Clinical Efficacy)

Given the anti-inflammatory and anti-cancer properties observed with other DHA epoxides, this compound represents a potential mechanistic target for disease intervention. Future research should focus on elucidating the specific molecular pathways through which it exerts its effects, rather than immediate clinical efficacy.

Key areas of investigation include:

Inflammatory Signaling Pathways: Investigating the modulatory effects of this compound on key inflammatory pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.govmdpi.com For instance, other n-3 PUFA epoxides have been shown to suppress LPS-induced NF-κB activation. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): Exploring the potential for this compound to act as a ligand for PPARs, a family of nuclear receptors that play crucial roles in lipid metabolism and inflammation. nih.govnih.gov The activation of PPARs by certain fatty acids and their derivatives is a known mechanism for their anti-inflammatory effects. nih.gov

By understanding the precise molecular targets and pathways, researchers can lay the groundwork for the future development of targeted therapeutic strategies.

Investigating the Role of Chiral Specificity in Biological Effects

This compound is a racemic mixture of two enantiomers: 16(S),17(R)-EpDPA and 16(R),17(S)-EpDPA. It is well-established that the stereochemistry of lipid mediators can profoundly influence their biological activity. nih.gov For example, the enantiomers of epoxyeicosatetraenoic acids (EETeTrs) from eicosapentaenoic acid (EPA) exhibit differential effects on vascular tone. nih.gov

A critical future direction is to investigate the chiral specificity of 16(17)-EpDPA's biological effects. This will require:

Stereoselective Synthesis or Chiral Separation: The individual enantiomers of 16(17)-EpDPA must be synthesized stereoselectively or separated from the racemic mixture using chiral chromatography.

Comparative Bioactivity Studies: The purified enantiomers should then be tested in parallel in the various bioassays identified in section 8.1 to determine if they have different potencies or even opposing biological activities.

Understanding the role of chirality is fundamental for the potential development of more potent and specific therapeutic agents based on the 16(17)-EpDPA scaffold.

Q & A

Q. What are the key structural and chemical properties of (±)16(17)-EpDPA that influence its stability and reactivity in experimental settings?

(±)16(17)-EpDPA is an epoxidized derivative of docosahexaenoic acid (DHA) with a molecular formula of C₂₂H₃₂O₃ and molecular weight of 344.5 g/mol . Its stability is highly solvent-dependent: it is provided as an ethanol solution (≥90% purity) but can be reconstituted in DMSO, DMF, or PBS (pH 7.2) with solubility up to 50 mg/mL in organic solvents and ~1 mg/mL in aqueous buffers . To avoid degradation, store at -20°C in ethanol or -80°C in other solvents, with a shelf life of ≥2 years. Organic solvent residues must be minimized in biological assays to prevent confounding physiological effects .

Q. How is (±)16(17)-EpDPA synthesized from DHA, and what enzymatic pathways are involved?